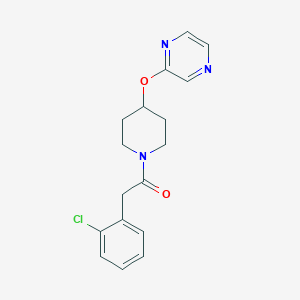

2-(2-Chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-15-4-2-1-3-13(15)11-17(22)21-9-5-14(6-10-21)23-16-12-19-7-8-20-16/h1-4,7-8,12,14H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRNMLQYZMTNIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2-Chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chlorophenyl group, a piperidine moiety, and a pyrazin-2-yloxy group, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O, with a molecular weight of 316.8 g/mol. The structural components are as follows:

| Component | Description |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and potential receptor interaction. |

| Piperidine Moiety | Provides basic centers for enzyme or receptor interaction. |

| Pyrazin-2-yloxy Group | Participates in hydrogen bonding and enhances bioactivity. |

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways. This compound could potentially influence neurotransmitter systems, particularly those associated with dopaminergic and serotonergic pathways, indicating its potential use in treating neurological disorders.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole compounds have shown activity against various pathogenic bacteria and fungi, suggesting that this compound may also possess similar effects .

Antitumor Activity

Pyrazole derivatives have been recognized for their antitumor activities, particularly against various cancer cell lines. Studies have demonstrated that these compounds can inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR . Although specific data on the antitumor efficacy of this compound is limited, its structural analogs suggest promising therapeutic potential.

Neuropharmacological Effects

Given its structural characteristics, this compound is hypothesized to interact with central nervous system receptors, potentially modulating neurotransmitter release and uptake. Compounds with similar configurations have been studied for their effects on anxiety and depression, indicating that further research could elucidate the neuropharmacological implications of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Study on Pyrazole Derivatives : A series of pyrazole compounds were synthesized and evaluated for their antimicrobial and anticancer properties. These studies highlighted the importance of structural modifications in enhancing biological activity .

- Neuropharmacological Investigation : Research on piperidine-based compounds has shown their effectiveness in modulating neurotransmitter systems, which could be relevant for understanding the effects of this compound.

- Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited significant inhibition against cancer cell proliferation, suggesting a potential pathway for developing new anticancer agents based on similar structures .

Comparación Con Compuestos Similares

Substituent Variations on the Piperidine/Piperazine Ring

The piperidine/piperazine ring and its substituents significantly affect pharmacological and physicochemical properties. Key analogs include:

Key Observations :

Pharmacological Activities

- Acetylcholinesterase Inhibition: Compounds with benzylpiperazine substituents (e.g., ’s 2-(2-(4-Benzylpiperazin-1-yl)ethanone) exhibit acetylcholinesterase inhibitory activity (IC₅₀ ~ 10 µM), attributed to piperazine’s nitrogen atoms coordinating with the enzyme’s catalytic site .

- Anticancer Potential: Piperazine derivatives with chlorophenyl groups () show activity against leukemia and colon cancer cell lines, likely due to apoptosis induction via caspase-3 activation .

- Antimicrobial Activity : Tetrazole-piperidine hybrids () demonstrate moderate antifungal activity (MIC = 8–32 µg/mL), though the pyrazine analog’s efficacy remains unstudied .

Q & A

Q. What are the established synthetic methodologies for 2-(2-Chlorophenyl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, and what key reaction steps are involved?

The synthesis typically involves multi-step reactions, including:

- Chlorophenyl introduction : Electrophilic substitution or coupling reactions to attach the 2-chlorophenyl group.

- Piperidine-pyrazine linkage : Formation of the pyrazin-2-yloxy-piperidine fragment via nucleophilic substitution (e.g., using pyrazin-2-ol and a piperidine derivative under basic conditions).

- Final coupling : Reacting the chlorophenyl intermediate with the pyrazin-piperidine fragment using acylating agents or cross-coupling catalysts. Key reagents include NaNO₂/HCl for diazotization (in related compounds) and NaOH for deprotonation .

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl, C-O-C).

- Single-crystal X-ray diffraction (XRD) : For absolute structural confirmation, as demonstrated in analogous piperidine-chlorophenyl structures .

Q. How can researchers ensure the purity of intermediates during synthesis?

- Chromatography : Column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Using solvents like ethanol or dichloromethane.

- Analytical HPLC : Paired with UV detection to monitor purity (>95% threshold) .

Advanced Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Crystallization : Grow crystals via slow evaporation in solvents like methanol.

- Data collection : At low temperatures (e.g., 113 K) to minimize thermal motion.

- Refinement : Use software (e.g., SHELX) to refine atomic positions, achieving R factors <0.035 for high confidence. Cross-validate bond lengths/angles with computational models .

Q. What strategies optimize the coupling reaction between the chlorophenyl and pyrazin-piperidine moieties?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Palladium catalysts for cross-coupling or phase-transfer catalysts for nucleophilic substitutions.

- Temperature control : Reflux conditions (e.g., 80–100°C) to accelerate kinetics without side reactions. Evidence from dichloromethane/NaOH-mediated reactions supports mild conditions for sensitive groups .

Q. How can computational modeling address discrepancies between predicted and experimental spectroscopic data?

- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian) and compare with experimental values.

- Conformational analysis : Assess rotational barriers of the piperidine ring to explain splitting patterns.

- Troubleshooting : Adjust solvent polarity parameters in simulations to match experimental conditions .

Q. What role does the pyrazine oxygen play in the compound’s reactivity and biological interactions?

- Electronic effects : The oxygen atom increases electron density on the pyrazine ring, enhancing hydrogen-bonding potential.

- Biological relevance : Analogous compounds with pyrimidine or pyrazine moieties show varied binding affinities in enzyme assays, suggesting pyrazine oxygen may modulate target selectivity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data across different studies?

- Standardized protocols : Use consistent solvents (e.g., DMSO for stock solutions) and temperatures.

- Dynamic light scattering (DLS) : Detect aggregates that may skew measurements.

- Cross-reference : Compare with structurally similar compounds, such as chlorophenyl-piperidine derivatives, to identify trends .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.